molecular formula C12H14N2O2 B7856720 Cytisine, N-formyl-

Cytisine, N-formyl-

Cat. No.: B7856720
M. Wt: 218.25 g/mol
InChI Key: PCYQRXYBKKZUSR-UHFFFAOYSA-N
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Description

Cytisine, N-formyl- is a naturally occurring alkaloid derived from the plant species Euchresta tubulosa Dunn. It is a derivative of cytisine, which is known for its structural similarity to nicotine. The molecular formula of Cytisine, N-formyl- is C12H14N2O2, and it has a molecular weight of 218.2518

Preparation Methods

Synthetic Routes and Reaction Conditions: Cytisine, N-formyl- can be synthesized through the formylation of cytisine. One common method involves the reaction of cytisine with formic acid. The reaction typically occurs under mild conditions, with formic acid acting as both the solvent and the reagent .

Industrial Production Methods: In an industrial setting, Cytisine, N-formyl- can be isolated from natural sources such as Euchresta tubulosa Dunn. The process involves the extraction of alkaloids from the plant material using solvents like methylene chloride and methanol. The extract is then subjected to chromatographic techniques such as high-speed counter-current chromatography (HSCCC) and silica gel column chromatography to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Cytisine, N-formyl- undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted cytisine derivatives depending on the nucleophile used.

Scientific Research Applications

Cytisine, N-formyl- has several scientific research applications:

Mechanism of Action

Cytisine, N-formyl- exerts its effects by acting as a partial agonist at nicotinic acetylcholine receptors, specifically the α4β2 subtype. This interaction mimics the action of nicotine, leading to the activation of the reward pathway in the brain. The compound’s ability to bind to these receptors and partially activate them makes it a potential candidate for smoking cessation therapies .

Comparison with Similar Compounds

    Cytisine: The parent compound, also a nicotinic acetylcholine receptor agonist.

    N-acetylcytisine: Another derivative with similar pharmacological properties.

    N-methylcytisine: A derivative with modifications at the nitrogen atom.

Uniqueness: Cytisine, N-formyl- is unique due to the presence of the formyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its partial agonist activity at nicotinic acetylcholine receptors also distinguishes it from other derivatives .

Properties

IUPAC Name

6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYQRXYBKKZUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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